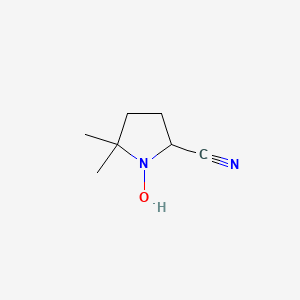![molecular formula C20H18N6O B14543814 N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide CAS No. 62189-02-0](/img/structure/B14543814.png)
N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide is a complex organic compound with the molecular formula C20H18N6O . This compound is characterized by its intricate structure, which includes multiple diazenyl groups and an acetamide moiety. It is known for its vibrant color properties, making it a significant compound in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide typically involves the diazotization of 2-aminophenylamine followed by coupling with phenyl diazonium salts. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediates .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems allows for precise control over the reaction parameters, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is widely used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide involves its interaction with various molecular targets. The diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of cellular pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide
- N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}benzamide
- N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}formamide
Uniqueness
This compound stands out due to its specific combination of diazenyl groups and an acetamide moiety, which imparts unique chemical and physical properties. Its vibrant color and potential biological activities make it a compound of significant interest in various fields .
Properties
CAS No. |
62189-02-0 |
|---|---|
Molecular Formula |
C20H18N6O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-[[2-[(2-aminophenyl)diazenyl]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H18N6O/c1-14(27)22-17-10-4-5-11-18(17)24-26-20-13-7-6-12-19(20)25-23-16-9-3-2-8-15(16)21/h2-13H,21H2,1H3,(H,22,27) |
InChI Key |
XXYPLQWOLPVTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N=NC2=CC=CC=C2N=NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14543744.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14543757.png)


![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-dimethyl-](/img/structure/B14543768.png)

![Diethyl 2,2'-[sulfanediylbis(methylene)]di(prop-2-enoate)](/img/structure/B14543772.png)



![1-Nitro-4-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14543787.png)
